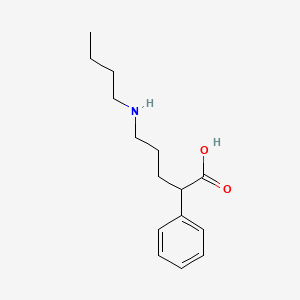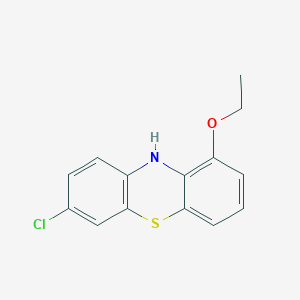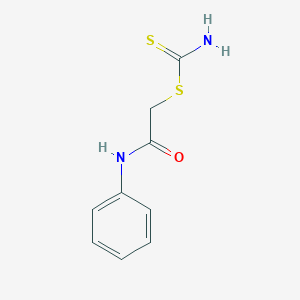
2-(Tetradecylamino)acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetradecylamino)acetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tetradecylamino group attached to the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecylamino)acetic acid;hydrochloride typically involves the reaction of tetradecylamine with chloroacetic acid. The reaction is carried out under controlled conditions, usually in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradecylamine} + \text{Chloroacetic acid} \rightarrow \text{2-(Tetradecylamino)acetic acid} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2-(Tetradecylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(Tetradecylamino)acetic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-(Dodecylamino)acetic acid;hydrochloride
- 2-(Hexadecylamino)acetic acid;hydrochloride
- 2-(Octadecylamino)acetic acid;hydrochloride
Uniqueness
2-(Tetradecylamino)acetic acid;hydrochloride is unique due to its specific chain length and the presence of the tetradecylamino group. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
| 91794-01-3 | |
分子式 |
C16H34ClNO2 |
分子量 |
307.9 g/mol |
IUPAC名 |
2-(tetradecylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19;/h17H,2-15H2,1H3,(H,18,19);1H |
InChIキー |
PFTLPDKOOCILAS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)

